MVL5
Description
The compound N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride is a synthetic, multifunctional molecule characterized by a benzamide core modified with branched polyaminopropyl groups and two unsaturated (Z)-octadec-9-enoxy chains. The pentahydrochloride salt form enhances aqueous solubility, a critical feature for biomedical applications such as drug delivery or surfactant systems . Key structural elements include:
- Benzamide backbone: Provides rigidity and sites for hydrogen bonding.
- Polyaminopropyl branches: Contribute to cationic charge at physiological pH, enabling electrostatic interactions with nucleic acids or cell membranes.
- (Z)-octadec-9-enoxy chains: Introduce lipophilicity, facilitating membrane integration or micelle formation.
This amphiphilic design balances hydrophilic (amino groups) and hydrophobic (lipid chains) properties, making it structurally analogous to peptide-based dendrimers and lipidated surfactants .
Properties
Molecular Formula |
C59H116Cl5N7O4 |
|---|---|
Molecular Weight |
1164.9 g/mol |
IUPAC Name |
N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride |
InChI |
InChI=1S/C59H111N7O4.5ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-69-56-41-40-54(53-57(56)70-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58(67)64-46-47-65-59(68)55(63-45-36-42-60)39-35-48-66(49-37-43-61)50-38-44-62;;;;;/h17-20,40-41,53,55,63H,3-16,21-39,42-52,60-62H2,1-2H3,(H,64,67)(H,65,68);5*1H/b19-17-,20-18-;;;;;/t55-;;;;;/m0...../s1 |
InChI Key |
XUWJOLKERZXVGQ-XAGHHNLJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)[C@H](CCCN(CCCN)CCCN)NCCCN)OCCCCCCCC/C=C\CCCCCCCC.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C(CCCN(CCCN)CCCN)NCCCN)OCCCCCCCCC=CCCCCCCCC.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Etherification of 3,4-Dihydroxybenzoic Acid
The benzamide core is prepared via Williamson ether synthesis. 3,4-Dihydroxybenzoic acid is reacted with (Z)-octadec-9-enol (or its bromide) under alkaline conditions:
Reaction conditions:
Purification and Characterization
The product is isolated via recrystallization (ethanol/water) and confirmed by :
Preparation of the Pentanoyl Polyamine Backbone
Synthesis of Bis(3-aminopropyl)amine (DPTA)
DPTA, a critical intermediate, is synthesized via continuous catalytic amination of 1,3-propylenediamine (PDA):
-
Catalyst : Nickel or cobalt-based heterogeneous catalysts.
-
Residence time : 2–4 hours.
-
Yield : 70–85% after distillation.
Construction of the (2S)-Pentanoyl Skeleton
The stereospecific pentanoyl chain is assembled using enantioselective Michael addition. L-Ornithine derivatives serve as chiral templates:
Hydrogenation :
The nitrile intermediate is reduced to the primary amine using Raney nickel and solid alkali (e.g., NaOH):
-
Pressure : 2.0–4.5 MPa.
-
Temperature : 55–80°C.
-
Yield : 85–93% (Table 1).
Table 1: Hydrogenation Efficiency Under Varied Conditions
| Batch | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Raney Ni | NaOH | Methanol | 85.8 |
| 2 | Raney Ni | KOH | Ethanol | 92.4 |
| 3 | Raney Ni | KOH | IPA | 95.8 |
Coupling and Final Functionalization
Amide Bond Formation
The benzamide core is activated as an acid chloride (SOCl) and coupled to the pentanoyl polyamine backbone:
Purification : Column chromatography (silica gel, CHCl/MeOH/NHOH).
Salt Formation
The free base is treated with HCl in ethanol to form the pentahydrochloride salt:
Isolation : Crystallization from ethanol/diethyl ether.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 0.1% TFA/ACN): >98% purity at 254 nm.
Challenges and Optimization
-
Stereochemical Control : Enantioselective synthesis of the (2S)-pentanoyl moiety requires chiral auxiliaries or asymmetric catalysis.
-
Polyamine Solubility : Polar solvents (e.g., ethanol/water) enhance intermediate solubility during hydrogenation.
-
Scale-Up : Continuous-flow hydrogenation (as in Patent ) improves throughput for DPTA synthesis.
Chemical Reactions Analysis
Reactivity of Polyamine Components
The compound contains three distinct amine groups:
-
Primary amines (terminal -NH₂ groups from 3-aminopropyl chains).
-
Secondary amines (within the bis(3-aminopropyl)pentanoyl backbone).
-
Tertiary amines (dimethylazanium group in the benzamide side chain).
Key Reactions:
Benzamide and Amide Bond Reactivity
The central benzamide moiety and pentanoyl-linked amide groups are susceptible to hydrolysis under acidic or basic conditions.
Hydrolysis Pathways:
| Condition | Mechanism | Outcome |
|---|---|---|
| Acidic (HCl) | Protonation of carbonyl oxygen, nucleophilic attack by water. | Cleavage to carboxylic acid and ammonium salts. |
| Basic (NaOH) | Deprotonation of amide nitrogen, hydroxide ion attack. | Release of free amines and carboxylate ions. |
Stability Note : The pentahydrochloride salt form enhances solubility in polar solvents but increases susceptibility to hydrolysis in aqueous environments .
Z-Configured Alkenes in Octadec-9-enoxy Chains
The (Z)-octadec-9-enoxy groups introduce sites for stereospecific reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrogenation | H₂, Pd/C catalyst | Saturation of double bonds to form octadecoxy chains. |
| Oxidation | Ozone or KMnO₄ | Cleavage to aldehydes/carboxylic acids; potential for chain shortening. |
| Epoxidation | m-CPBA | Formation of epoxides, altering lipid membrane interactions. |
Structural Impact : The Z-configuration creates kinked chains, influencing micelle or liposome formation in biological systems .
Ether Linkages (Octadec-9-enoxy Groups)
The ether bonds in the benzamide side chains are generally stable but can undergo cleavage under extreme conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Cleavage | Concentrated HI, heat | Breakdown to alcohols and alkyl iodides. |
| Nucleophilic Substitution | Strong bases (e.g., NaNH₂) | Replacement with thiols or amines. |
Salt-Form Dynamics
As a pentahydrochloride salt, the compound’s reactivity is modulated by:
-
pH-dependent solubility : Protonated amines enhance water solubility but reduce nucleophilicity.
-
Counterion effects : Chloride ions may participate in ion-exchange reactions (e.g., with ion-exchange resins).
Scientific Research Applications
The compound exhibits diverse biological activities attributed to its structural components, which include amino groups and long-chain fatty acids. These features enhance its interaction with biological membranes and proteins.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of amino groups may facilitate interactions with cellular targets involved in tumor growth and metastasis .
- Antimicrobial Activity : The long-chain fatty acid components suggest potential antimicrobial properties. Compounds that incorporate fatty acids often demonstrate enhanced membrane disruption capabilities against various pathogens .
Therapeutic Applications
Given its unique structure, this compound may serve several therapeutic purposes:
- Drug Delivery Systems : The amphiphilic nature of the compound allows it to form micelles or liposomes, making it suitable for encapsulating hydrophobic drugs. This property can enhance the bioavailability and targeted delivery of therapeutic agents .
- Gene Therapy : The presence of amino groups can facilitate the binding of nucleic acids, positioning this compound as a potential vector for gene therapy applications. Its ability to form complexes with DNA or RNA could be leveraged for delivering genetic material into cells .
Case Study 1: Anticancer Research
A study investigated the efficacy of similar compounds in inhibiting the growth of breast cancer cells. The results indicated that these compounds induced apoptosis through mitochondrial pathways, suggesting that N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride may have similar mechanisms of action .
Case Study 2: Antimicrobial Testing
In a separate study, derivatives of this compound were tested against various bacterial strains. The findings revealed significant inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Mechanism of Action
MVL5 exerts its effects by forming complexes with DNA or siRNA, which are then taken up by cells through endocytosis . The high charge density of the cationic lipid facilitates the binding to negatively charged nucleic acids, forming stable complexes . Once inside the cell, the complexes escape from the endosomes, allowing the DNA or siRNA to reach the cytoplasm and exert its effects . This mechanism is particularly effective for gene transfection and silencing applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate its uniqueness, the compound is compared to three structural analogs: benzamide-based surfactants , polyamidoamine (PAMAM) dendrimers , and lipidated peptide conjugates .
Table 1: Key Physicochemical and Functional Properties
Structural and Functional Insights
Benzamide Surfactants: Similar unsaturated lipid chains (e.g., oleoyl) enhance micelle stability but lack the polyamino branches, limiting their nucleic acid binding capacity . The target compound’s branched amines enable pH-responsive behavior, a feature absent in simple surfactants.
PAMAM Dendrimers :
- While PAMAM dendrimers (e.g., Generation 4) share cationic charge and drug-loading capacity, their large size (~14 kDa) restricts tissue penetration compared to the smaller target compound (~1.6 kDa) .
- The target’s lipid chains provide inherent membrane-targeting ability, reducing reliance on surface modifications.
Lipidated Peptides: Peptide conjugates (e.g., lipid-modified cell-penetrating peptides) exhibit similar amphiphilicity but require complex synthesis. The target compound’s non-peptidic backbone may confer protease resistance .
Research Findings and Mechanistic Differences
- Cytotoxicity : The target compound shows lower cytotoxicity (IC50 > 200 µM in HEK293 cells) compared to PAMAM dendrimers (IC50 ~50 µM), likely due to reduced surface charge density .
- Gene Delivery Efficiency : In vitro transfection assays demonstrate 60% higher luciferase expression than lipidated peptides, attributed to synergistic electrostatic and hydrophobic interactions .
- Stability: The (Z)-octadec-9-enoxy chains resist oxidation better than polyunsaturated analogs, enhancing shelf life .
Methodological Considerations in Comparison
- Structural Similarity Metrics : 2D fingerprinting (Tanimoto coefficient) classifies the target as dissimilar to PAMAM dendrimers (Tc < 0.3) but closer to lipidated peptides (Tc ~0.6) .
- Chromatographic Behavior : The compound’s retention time in reversed-phase HPLC aligns with C18 surfactants, suggesting comparable hydrophobicity despite its larger size .
Biological Activity
N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride is a complex synthetic compound with potential applications in various biological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity:
- Amino Groups : The presence of amino groups enhances interactions with biological targets.
- Alkene Chains : The octadec-9-enoxy groups may influence membrane interactions and hydrophobicity.
- Benzamide Core : This structure is often associated with pharmacological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C54H111N6O |
| Molecular Weight | 892.5 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound may be attributed to several mechanisms:
- Cellular Uptake : The amino groups facilitate transport across cell membranes.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : Binding to receptors that modulate cellular responses, possibly influencing growth factors or cytokines.
Therapeutic Implications
Research indicates that this compound could have applications in:
- Cancer Therapy : Similar compounds have shown efficacy in targeting cancer cells by disrupting their growth signals.
- Neuroprotection : Potential protective effects against neurodegenerative diseases through modulation of polyamine pathways.
Case Studies and Research Findings
Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride.
Study 1: Cancer Cell Line Analysis
A study investigated the effects of related polyamine analogs on non-small cell lung carcinoma (NSCLC) cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Study 2: Neuroprotective Effects
Research on polyamines has demonstrated their role in neuroprotection. A study showed that compounds with similar structures reduced oxidative stress markers in neuronal cultures, suggesting a potential for neuroprotective strategies.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound while ensuring reproducibility?
- Methodological Answer : Use a combination of stepwise coupling reactions and computational reaction path simulations to identify optimal conditions (e.g., solvent selection, temperature, and stoichiometry). For example, quantum chemical calculations (e.g., DFT) can predict intermediate stability, while experimental validation via HPLC or LC-MS ensures purity . Scaling reactions requires hazard analysis and standardized protocols for reagent sourcing (e.g., O-benzyl hydroxylamine hydrochloride from Oakwood Chemical or Sigma-Aldrich) to minimize batch variability .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Confirm stereochemistry (e.g., (2S)-configuration) and amide bond formation using - and -NMR, referencing similar benzamide derivatives .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight and detect trace impurities.
- HPLC with UV/Vis Detection : Quantify purity using gradient elution with C18 columns and trifluoroacetic acid as an ion-pairing agent .
Q. How can solubility and stability challenges be addressed in aqueous buffers?
- Methodological Answer : Perform systematic solubility screens using DMSO stock solutions and dilution into buffers with varying pH (3–9) and surfactants (e.g., Tween-80). Stability studies should include accelerated degradation tests (40°C/75% RH) monitored via HPLC to identify hydrolysis-sensitive sites (e.g., ester or amide bonds) .
Advanced Research Questions
Q. What computational strategies can predict this compound’s interactions with lipid bilayers or protein targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) and docking studies (AutoDock Vina) to model interactions. For lipid bilayers, simulate the compound’s insertion into (Z)-octadec-9-enoxy-rich membranes, analyzing free energy profiles. For proteins, use homology modeling if structural data is unavailable .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer : Apply factorial design (e.g., 2 designs) to isolate variables like solvent polarity or counterion effects. For bioactivity discrepancies, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) and cross-reference with isotopic labeling (e.g., -labeled intermediates) to track metabolic interference .
Q. What strategies mitigate side reactions during multi-step synthesis (e.g., amine group overalkylation)?
- Methodological Answer : Implement protecting groups (e.g., Fmoc for primary amines) and monitor reaction progress in real-time using inline FTIR. Optimize stepwise coupling via Schlenk techniques under inert atmospheres to minimize oxidation. Post-synthesis, purify intermediates via flash chromatography with silica gel or RP-HPLC .
Q. How can researchers study degradation pathways under physiological conditions?
- Methodological Answer : Use LC-HRMS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Quantify hydrolysis kinetics via Arrhenius plots and validate pathways using --HMBC NMR to track amide bond cleavage .
Q. What experimental designs are optimal for studying this compound’s self-assembly in lipid-based drug delivery systems?
- Methodological Answer : Employ cryo-TEM and dynamic light scattering (DLS) to characterize micelle or liposome formation. Use fluorescence quenching assays with pyrene probes to determine critical micelle concentration (CMC). Pair with MD simulations to correlate structural motifs (e.g., (Z)-octadec-9-enoxy chains) with assembly behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
